![molecular formula C13H15NO2 B2698443 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline CAS No. 136870-77-4](/img/structure/B2698443.png)

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

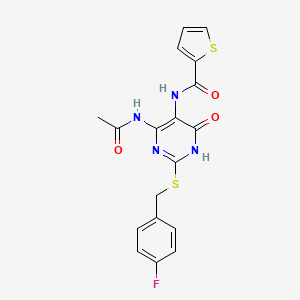

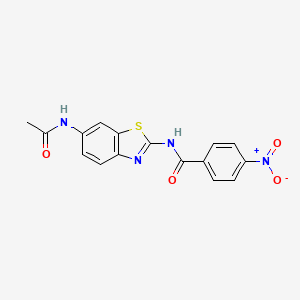

“6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” are defined by its molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .科学的研究の応用

Conformational and Configurational Disorder Studies

The molecule 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline and its derivatives have been studied for their unique conformational and configurational properties. Cuervo et al. (2009) investigated two derivatives, observing a conformational intermediate between envelope and half-chair forms, along with enantiomeric configurations leading to positional disorder. This study highlighted the complex chain formations and pi-stacked hydrogen-bonded chains present in these molecules, contributing to our understanding of molecular interactions in related compounds (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Advances in Synthesis Techniques

Recent advancements in the synthesis of derivatives of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline have led to more efficient and eco-friendly methods. Patel and Patel (2019) showcased a novel one-pot pseudo four-component reaction, demonstrating a regioselective approach to construct functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione scaffolds. This method emphasized the importance of sustainable catalysts and highlighted the high purity and diastereoselectivity of the synthesized compounds (Patel & Patel, 2019).

Li (2015) contributed to this field by developing an effective method for the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. The resulting product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, was obtained with an improved yield compared to previous methods. This study not only provided a more efficient synthesis pathway but also extended the application of the resulting product to synthesize symmetrical diethers containing 2-quinolylmethoxyphenyl (Li, 2015).

Green Chemistry and Catalysis

The focus on green chemistry and sustainable methods has been evident in recent research. Bhardwaj, Singh, and Singh (2019) detailed an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles. This method not only emphasized high yield and operational simplicity but also stressed the importance of environmentally friendly procedures (Bhardwaj, Singh, & Singh, 2019).

Azarifar and Sheikh (2012) explored an ultrasound-accelerated one-pot synthesis of related derivatives under catalyst-free and solvent-free conditions, highlighting the environmentally friendly nature of this protocol (Azarifar & Sheikh, 2012).

特性

IUPAC Name |

6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMOHNXWLCCTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)